ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate
Overview
Description
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a dichlorobenzoyl group, an ethoxyphenyl group, and a propanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate typically involves a multi-step process:
Formation of the Amide Bond: The initial step involves the reaction of 2,6-dichlorobenzoyl chloride with 3-amino-3-(4-ethoxyphenyl)propanoic acid in the presence of a base such as triethylamine. This reaction forms the amide bond.
Esterification: The resulting amide is then esterified using ethanol in the presence of an acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Batch Processing: Utilizing large reactors where the reactants are combined and allowed to react under controlled conditions.
Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate exerts its effects involves interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins that the compound can bind to, influencing their activity.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, or other physiological processes.
Comparison with Similar Compounds
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate can be compared with similar compounds such as:
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-phenylpropanoate: Lacks the ethoxy group, which may affect its solubility and reactivity.
Ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-methoxyphenyl)propanoate: Contains a methoxy group instead of an ethoxy group, potentially altering its biological activity.
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique structure and reactivity make it a valuable tool in research and industrial processes.
Properties
IUPAC Name |
ethyl 3-[(2,6-dichlorobenzoyl)amino]-3-(4-ethoxyphenyl)propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NO4/c1-3-26-14-10-8-13(9-11-14)17(12-18(24)27-4-2)23-20(25)19-15(21)6-5-7-16(19)22/h5-11,17H,3-4,12H2,1-2H3,(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGIXKUUSRFBFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(CC(=O)OCC)NC(=O)C2=C(C=CC=C2Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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